2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide

Description

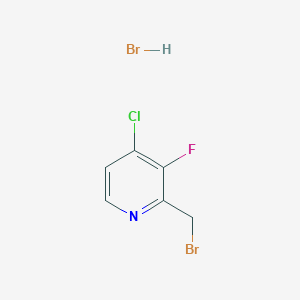

2-(Bromomethyl)-4-chloro-3-fluoropyridine hydrobromide is a halogenated pyridine derivative characterized by a bromomethyl substituent at the 2-position, chlorine at the 4-position, and fluorine at the 3-position of the pyridine ring. The hydrobromide salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as an alkylating agent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electrophilic bromomethyl group, which participates in nucleophilic substitution reactions with amines, thiols, and other nucleophiles .

Propriétés

IUPAC Name |

2-(bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN.BrH/c7-3-5-6(9)4(8)1-2-10-5;/h1-2H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYPCZLCGZUMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide typically involves the halogenation of a pyridine derivative. One common method is the bromination of 4-chloro-3-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often purified through recrystallization or chromatography to achieve the desired purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-4-chloro-3-fluoropyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-(Phenylmethyl)-4-chloro-3-fluoropyridine .

Applications De Recherche Scientifique

Overview

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide is a pyridine derivative that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This compound features a bromomethyl group, a chlorine atom, and a fluorine atom, which contribute to its reactivity and versatility in synthesis.

Medicinal Chemistry

The compound serves as an essential intermediate in the synthesis of pharmaceutical agents. Its structural characteristics allow it to participate in reactions that produce compounds targeting neurological disorders, inflammatory diseases, and cancer therapies. The bromomethyl group can facilitate nucleophilic substitutions, leading to the formation of biologically active molecules.

Chemical Synthesis

This compound is utilized as a reagent in organic synthesis. Its electrophilic nature makes it a valuable building block for constructing complex molecular architectures. This compound can be involved in various coupling reactions, contributing to the development of new chemical entities with desired properties.

Material Science

In material science, this compound is explored for its potential use in developing advanced materials such as polymers and liquid crystals. The unique electronic properties imparted by the halogen substituents can enhance the performance of materials used in electronic devices and sensors.

Biological Studies

The compound acts as a precursor for synthesizing biologically active molecules, aiding in enzyme inhibition studies and receptor ligand development. Its derivatives have shown promise in antimicrobial activity and anti-inflammatory effects, making it relevant for further investigation in therapeutic applications.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of 2-(Bromomethyl)-4-chloro-3-fluoropyridine exhibit significant antimicrobial properties against various bacterial strains. For instance, studies indicated that specific derivatives inhibited the growth of resistant bacterial strains, highlighting their potential as new antimicrobial agents.

| Activity Type | Target/Pathway | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth |

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound's derivatives. It was found to modulate inflammatory pathways effectively, particularly through the inhibition of pro-inflammatory cytokines, suggesting therapeutic potential for conditions characterized by excessive inflammation.

| Activity Type | Target/Pathway | Effect Observed | Reference |

|---|---|---|---|

| Anti-inflammatory | NF-κB signaling pathway | Reduction in pro-inflammatory cytokines |

Case Study 3: Antitumor Activity

Preliminary investigations into the antitumor activity of this compound revealed that certain derivatives could induce apoptosis in cancer cell lines. This finding positions these compounds as candidates for further research in cancer therapy.

| Activity Type | Target/Pathway | Effect Observed | Reference |

|---|---|---|---|

| Antitumor | Cancer cell lines | Induction of apoptosis |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Current studies suggest moderate bioavailability and metabolic stability, although detailed metabolic studies are required to fully elucidate its pharmacokinetic behavior.

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (exact % TBD) |

| Half-life | TBD (requires further study) |

| Metabolic Stability | Moderate (varies by species) |

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or link different molecular fragments .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(bromomethyl)-4-chloro-3-fluoropyridine hydrobromide with related compounds:

| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-(Bromomethyl)-4-chloro-3-fluoropyridine hydrobromide | C₆H₄BrClFN·HBr | 306.35 | Not provided | Not reported | 2-Bromomethyl, 4-Cl, 3-F |

| 4-(Bromomethyl)pyridine hydrobromide | C₆H₆BrN·HBr | 249.94 | 73870-24-3 | 189–192 | 4-Bromomethyl |

| 2-(Bromomethyl)-4-methylpyridine hydrobromide | C₇H₉Br₂N | 266.96 | 1956322-40-9 | >170 (dec.) | 2-Bromomethyl, 4-CH₃ |

| 1-(Bromomethyl)isoquinoline hydrobromide | C₁₀H₈BrN·HBr | 302.99 | 337508-56-2 | 210 (dec.) | Isoquinoline backbone, 1-bromomethyl |

| 4-Bromo-2-chloro-3-fluoropyridine | C₅H₂BrClFN | 224.46 | 1227585-77-4 | Not reported | 4-Br, 2-Cl, 3-F |

Key Observations :

- Substituent Position : The position of bromomethyl and halogen substituents significantly impacts molecular weight and reactivity. For example, 4-(bromomethyl)pyridine hydrobromide lacks additional halogens, resulting in a lower molecular weight (249.94) compared to the target compound (306.35) .

- Melting Points: Hydrobromide salts generally exhibit higher melting points due to ionic interactions. For instance, 4-(bromomethyl)pyridine hydrobromide melts at 189–192°C, while 1-(bromomethyl)isoquinoline hydrobromide decomposes at 210°C .

- Backbone Variation: Isoquinoline and benzimidazole derivatives (e.g., 1-(bromomethyl)isoquinoline hydrobromide) exhibit distinct electronic properties due to extended aromatic systems, influencing their applications in medicinal chemistry .

Activité Biologique

2-(Bromomethyl)-4-chloro-3-fluoropyridine; hydrobromide is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its electrophilic bromomethyl group, which can interact with various biomolecules, leading to diverse biological effects.

The compound features a pyridine ring substituted with bromomethyl, chloro, and fluoro groups. The presence of these halogens significantly influences its reactivity and biological interactions. The bromomethyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

The mechanism of action of 2-(Bromomethyl)-4-chloro-3-fluoropyridine involves:

- Electrophilic Attack : The bromomethyl group can react with nucleophiles in biomolecules, leading to the formation of covalent adducts.

- Alteration of Protein Function : Such interactions may inhibit or activate specific proteins, influencing various cellular pathways.

Anticancer Activity

Research indicates that compounds similar to 2-(Bromomethyl)-4-chloro-3-fluoropyridine have shown promising anticancer activities. For instance, studies on related halogenated compounds have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Antimicrobial Activity

Halogenated pyridine derivatives are known for their antimicrobial properties. For example, studies have shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(Bromomethyl)-4-chloro-3-fluoropyridine | E. coli | TBD | |

| Related Compound C | Staphylococcus aureus | 3.7 µM | |

| Related Compound D | Pseudomonas aeruginosa | 4.9 µM |

Study on Antitumor Effects

A study investigated the effects of similar halogenated pyridine derivatives on prostate cancer cells (PC3). The results indicated a dose-dependent inhibition of tumor growth when administered orally over a period of ten days. The study concluded that these compounds could serve as potential leads for developing new cancer therapies.

Study on Antimicrobial Properties

In another study focusing on the antimicrobial properties of halogenated compounds, several derivatives were tested against various bacterial strains. The findings revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential application of these compounds in treating infections.

Q & A

Q. What computational tools predict reactivity in halogen-rich environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.